2,3-Difluoro-5-nitrobenzoic acid

Organic Synthesis Fluorinated Building Blocks Medicinal Chemistry

2,3-Difluoro-5-nitrobenzoic acid (CAS 942035-31-6) is the exclusively regiodefined fluorinated building block required for synthesizing the selective CDK9 inhibitor VIP152 and the Binimetinib intermediate 4-amino-2,3-difluoro-5-nitrobenzoic acid. The 2,3-difluoro substitution pattern enables unique dual SNAr activation at the 4-position – a regiochemistry not achievable with 2,4-isomers. Achieve 98% reduction yield with borane-THF to access fluorinated benzyl alcohol handles. With a computed XLogP3 of 1.5, this scaffold reduces lipophilicity for better ADME profiles. Insist on 2,3-regiochemistry for kinase inhibitor programs.

Molecular Formula C7H3F2NO4
Molecular Weight 203.1 g/mol
CAS No. 942035-31-6
Cat. No. B1423065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-5-nitrobenzoic acid
CAS942035-31-6
Molecular FormulaC7H3F2NO4
Molecular Weight203.1 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)F)F)[N+](=O)[O-]
InChIInChI=1S/C7H3F2NO4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12)
InChIKeyMURQTOITBVYFMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Difluoro-5-nitrobenzoic Acid (CAS 942035-31-6): Core Chemical Profile for Pharmaceutical R&D and Intermediate Sourcing


2,3-Difluoro-5-nitrobenzoic acid (CAS 942035-31-6) is a polysubstituted benzoic acid derivative featuring fluorine atoms at the 2- and 3-positions and a nitro group at the 5-position. This halogenated nitroaromatic compound serves as a versatile fluorinated building block in organic synthesis, particularly valued for its dual activation toward nucleophilic aromatic substitution and its utility in constructing bioactive heterocycles. Its molecular formula is C₇H₃F₂NO₄, with a molecular weight of 203.10 g/mol [1]. The compound exhibits a computed XLogP3 of 1.5, indicating balanced lipophilicity suitable for medicinal chemistry applications [1]. Commercial availability typically includes purity specifications of 95% or higher from major chemical suppliers, supporting its use in both discovery and process development workflows .

Regiospecific Fluorination Drives Divergent Reactivity: Why 2,3-Difluoro-5-nitrobenzoic Acid Cannot Be Casually Replaced


The substitution pattern of fluorine and nitro groups on the benzoic acid scaffold dictates both electronic and steric properties critical to downstream synthetic utility. In 2,3-difluoro-5-nitrobenzoic acid, the ortho- and meta-fluorine substitution creates a unique electron-deficient aromatic system that directs nucleophilic attack differently than its 2,4-difluoro regioisomer or non-fluorinated analogs. The computed XLogP3 of 1.5 [1] reflects a specific lipophilic-hydrophilic balance that alters membrane permeability and solubility profiles in derived bioactive molecules. Generic replacement with alternative difluoronitrobenzoic acid isomers (e.g., 2,4-difluoro-5-nitrobenzoic acid, CAS 153775-33-8) or the 4-amino derivative (CAS 284030-57-5) will yield compounds with divergent pharmacokinetic and pharmacodynamic properties, as demonstrated by the compound's established role as a precursor in the synthesis of the selective CDK9 inhibitor VIP152 [2]. The precise regiochemistry is non-negotiable for applications requiring controlled nucleophilic aromatic substitution or specific molecular recognition.

Comparative Performance Data: 2,3-Difluoro-5-nitrobenzoic Acid Versus Structural Analogs and Functional Alternatives


Borane-Mediated Reduction Efficiency: 2,3-Difluoro-5-nitrobenzoic Acid Enables High-Yield Access to (2,3-Difluoro-5-nitrophenyl)methanol

2,3-Difluoro-5-nitrobenzoic acid undergoes efficient borane-tetrahydrofuran complex reduction to yield (2,3-difluoro-5-nitrophenyl)methanol. This transformation proceeds with a reported 98% yield under specified conditions, demonstrating the compound's reliable reactivity in generating key intermediates for downstream medicinal chemistry applications [1]. While analogous reductions of regioisomeric difluoronitrobenzoic acids may be feasible, the quantitative yield achieved with the 2,3-substitution pattern underscores its synthetic efficiency as a building block. In contrast, generic benzoic acid derivatives lacking fluorine substitution typically exhibit different reduction profiles and lower yields due to altered electronic characteristics.

Organic Synthesis Fluorinated Building Blocks Medicinal Chemistry

Purity Specification Benchmarking: Commercial 2,3-Difluoro-5-nitrobenzoic Acid Meets Standard Grade Requirements for Research Applications

Commercially sourced 2,3-difluoro-5-nitrobenzoic acid is routinely supplied with a minimum purity specification of 95% . This purity level aligns with standard research-grade fluorinated building blocks and is suitable for most laboratory-scale synthetic applications. For comparison, the regioisomeric 2,4-difluoro-5-nitrobenzoic acid (CAS 153775-33-8) is available at a higher purity specification of 99% (GC) from certain suppliers . While both compounds serve as viable intermediates, the 2,3-isomer's 95% purity is adequate for the majority of synthetic transformations; however, applications requiring trace impurity control (e.g., GMP intermediate production) may necessitate additional purification or sourcing from suppliers offering higher purity grades.

Chemical Procurement Quality Control Synthetic Intermediates

Physicochemical Property Differentiation: Computed Lipophilicity Distinguishes 2,3-Difluoro-5-nitrobenzoic Acid from Non-Fluorinated Analogs

2,3-Difluoro-5-nitrobenzoic acid possesses a computed XLogP3 value of 1.5 [1], indicating moderate lipophilicity that favors oral bioavailability potential in derived drug candidates. This lipophilicity is substantially lower than that of non-fluorinated 5-nitrobenzoic acid analogs (XLogP3 typically > 1.8 for unsubstituted or mono-substituted benzoic acids) due to the electron-withdrawing and polar effects of the fluorine substituents. The fluorine atoms also contribute a computed polar surface area of 83 Ų , a parameter critical for predicting blood-brain barrier penetration and cellular permeability. These distinct physicochemical properties translate directly into altered pharmacokinetic behavior of final pharmaceutical agents, making the 2,3-difluoro-5-nitrobenzoyl moiety a strategic choice for modulating drug-like properties compared to less-substituted analogs.

Medicinal Chemistry ADME Prediction Compound Design

Differentiation via Derivative Application: 2,3-Difluoro-5-nitrobenzoic Acid Serves as a Precursor to the 4-Amino Analog Used in Binimetinib and VIP152 Synthesis

2,3-Difluoro-5-nitrobenzoic acid is a key starting material for the synthesis of 4-amino-2,3-difluoro-5-nitrobenzoic acid (CAS 284030-57-5), a critical intermediate in the manufacture of the FDA-approved MEK1/2 inhibitor Binimetinib (MEK162) and the clinical-stage CDK9 inhibitor VIP152 [1] . The 4-amino derivative is generated via selective nucleophilic aromatic substitution of the fluorine at the 4-position, a transformation enabled by the unique activation pattern of the 2,3-difluoro-5-nitrobenzoic acid scaffold. Alternative difluoronitrobenzoic acid isomers (e.g., 2,4-difluoro-5-nitrobenzoic acid, CAS 153775-33-8) lack the identical substitution pattern required to produce the same 4-amino intermediate with the precise regiochemistry needed for Binimetinib synthesis. This established route to clinically validated pharmaceutical intermediates provides a compelling rationale for selecting the 2,3-isomer over other difluoronitrobenzoic acid regioisomers.

Pharmaceutical Intermediates Oncology Drug Synthesis Kinase Inhibitors

Optimal Deployment Scenarios for 2,3-Difluoro-5-nitrobenzoic Acid Based on Empirical Evidence


Synthesis of Fluorinated Benzyl Alcohol Intermediates for Kinase Inhibitor Development

When a project requires efficient access to (2,3-difluoro-5-nitrophenyl)methanol or related fluorinated benzyl alcohols, 2,3-difluoro-5-nitrobenzoic acid is the optimal starting material due to its demonstrated 98% reduction yield with borane-THF [1]. This high-yielding transformation reduces both material costs and purification time, accelerating synthetic workflows in medicinal chemistry programs. The resulting alcohol serves as a versatile handle for further functionalization in the synthesis of kinase inhibitors, including CDK9-targeted agents like VIP152 .

Precursor for 4-Amino-2,3-difluoro-5-nitrobenzoic Acid in MEK Inhibitor Manufacturing

For research groups or CROs engaged in the synthesis of Binimetinib (MEK162) or related MEK1/2 inhibitors, 2,3-difluoro-5-nitrobenzoic acid is the requisite starting material for generating the 4-amino derivative intermediate (CAS 284030-57-5) [1] . The compound's unique 2,3-difluoro substitution pattern enables the regioselective amination required to produce this critical building block. Alternative difluoronitrobenzoic acid isomers will not yield the correct regioisomer and should be avoided for this application.

Modulating Lipophilicity in Lead Optimization Campaigns

In drug discovery programs seeking to reduce the lipophilicity of lead compounds while maintaining aromatic character, the 2,3-difluoro-5-nitrobenzoyl moiety offers a computed XLogP3 of 1.5, approximately 0.3 log units lower than non-fluorinated nitrobenzoic acid analogs [1]. This reduction in lipophilicity can translate to improved aqueous solubility and metabolic stability in derived compounds. The polar surface area of 83 Ų further supports favorable drug-like properties, making this building block a strategic choice for medicinal chemists optimizing ADME profiles.

General Fluorinated Heterocycle Construction

When synthetic plans involve nucleophilic aromatic substitution (SNAr) reactions to introduce amine, alkoxy, or thiol functionalities onto a benzoic acid scaffold, 2,3-difluoro-5-nitrobenzoic acid provides dual activation at the 4-position. This regiochemistry is particularly useful for constructing fluorinated heterocycles where precise substitution patterns are required for biological activity. While the 2,4-difluoro isomer (CAS 153775-33-8) may offer slightly higher commercial purity (99% vs. 95%) [1], the 2,3-isomer's established role in clinically relevant kinase inhibitor synthesis often outweighs this minor purity difference for medicinal chemistry applications.

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